molecular formula C25H22FN3O3S B6131205 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Cat. No.: B6131205
M. Wt: 463.5 g/mol
InChI Key: YKEHFRNLNPLERZ-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex heterocyclic compound. It features a pyrimidoquinoline core, which is a fused ring system combining pyrimidine and quinoline structures. The presence of fluorine and methoxy substituents on the phenyl rings, along with a sulfanyl group, adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzyl mercaptan with 2-methoxybenzaldehyde, followed by cyclization with appropriate reagents to form the pyrimidoquinoline core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can enhance its binding affinity and selectivity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The pyrimidoquinoline core can intercalate with DNA or interact with proteins, modulating their function .

Comparison with Similar Compounds

  • 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
  • 2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid

Comparison: Compared to these similar compounds, 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its pyrimidoquinoline core and the specific arrangement of substituents.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-32-19-12-5-3-8-15(19)20-21-17(10-6-11-18(21)30)27-23-22(20)24(31)29-25(28-23)33-13-14-7-2-4-9-16(14)26/h2-5,7-9,12,20H,6,10-11,13H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEHFRNLNPLERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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